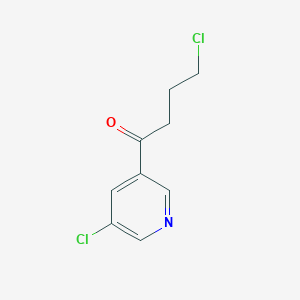

3-Chloro-5-(4-chloro-butyl)-pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. researchgate.netnih.govrsc.orgnih.gov Its structural resemblance to benzene, with one CH group replaced by a nitrogen atom, gives it a unique electronic profile and reactivity. This "privileged scaffold" is a key component in a vast number of natural products, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes. nih.govnih.govdovepress.com

In the realm of medicinal chemistry, the pyridine ring is a frequent feature in FDA-approved drugs, highlighting its importance in drug design and development. researchgate.netnih.govrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and provides a site for protonation, which can be crucial for a molecule's biological activity and solubility. nih.gov The versatility of the pyridine scaffold allows for the synthesis of a diverse range of derivatives with a wide spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. researchgate.netdovepress.com

Role of Halogenation in Modulating Pyridine Reactivity

Halogenation of the pyridine ring is a fundamental strategy for modulating its chemical reactivity and for the synthesis of complex molecules. researchgate.netchemrxiv.orgnih.govnsf.gov The introduction of halogen atoms, such as chlorine, significantly influences the electronic properties of the pyridine ring. Due to the electronegativity of the nitrogen atom, the pyridine ring is electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. nsf.gov

Halogen atoms act as versatile synthetic handles, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon and carbon-heteroatom bonds. chempanda.com This reactivity is crucial for building more complex molecular architectures. The position of the halogen on the pyridine ring dictates the regioselectivity of subsequent reactions. researchgate.netchempanda.com For instance, halogens at the 2- and 4-positions are more susceptible to nucleophilic aromatic substitution, while those at the 3-position are generally less reactive towards nucleophiles but can be activated for other transformations. nih.gov

The development of selective halogenation methods for pyridines is an active area of research, as direct halogenation can be challenging and often requires harsh conditions or specialized reagents to achieve the desired regioselectivity. chemrxiv.orgnih.govnsf.govchemrxiv.org

Overview of 3-Chloro-5-(4-chloro-butyl)-pyridine within Contemporary Pyridine Chemistry Research

The compound this compound is a di-substituted pyridine derivative featuring two distinct halogenated functionalities. The chlorine atom at the 3-position of the pyridine ring and the chloroalkyl chain at the 5-position present multiple sites for synthetic modification. While this specific compound is not extensively documented in widely available scientific literature, its structure suggests its role as a specialized building block in multi-step organic synthesis.

The synthesis of such a molecule would likely involve the introduction of the chloro-butyl side chain onto a pre-existing 3-chloropyridine (B48278) ring or a related pyridine derivative. The presence of two chloro groups with different reactivities—an aromatic chloride and a primary alkyl chloride—offers the potential for selective, stepwise functionalization. The alkyl chloride is susceptible to nucleophilic substitution reactions, while the aryl chloride at the 3-position can participate in transition-metal-catalyzed cross-coupling reactions. This dual reactivity makes it a potentially valuable intermediate for the synthesis of complex molecules with precise structural requirements.

The study of such specifically functionalized pyridines is integral to the development of new synthetic methodologies and the construction of novel molecular entities for various applications, including the discovery of new bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-(5-chloropyridin-3-yl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c10-3-1-2-9(13)7-4-8(11)6-12-5-7/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYUXYOZOBEXJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)C(=O)CCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 5 4 Chloro Butyl Pyridine and Its Analogs

Precursor Synthesis Strategies for Substituted Pyridine (B92270) Ring Systems

The construction of the substituted pyridine ring is a foundational aspect of synthesizing complex pyridine derivatives. The regioselectivity of these reactions is paramount to achieving the desired substitution pattern.

Regioselective Halogenation Techniques for Pyridine Functionalization

Direct halogenation of the pyridine ring can be challenging due to the deactivation of the ring by the nitrogen atom. However, several techniques have been developed to achieve regioselective chlorination. One common approach involves the use of pyridine N-oxides, which alters the electronic distribution of the ring, making it more susceptible to electrophilic substitution, often at the 2- and 4-positions. Subsequent deoxygenation yields the desired chlorinated pyridine. researchgate.net For 3-halogenation, a ring-opening and closing sequence involving Zincke imine intermediates has been developed, allowing for highly regioselective halogenation under mild conditions. chemrxiv.org

Table 1: Comparison of Regioselective Chlorination Methods for Pyridine

| Method | Reagents | Position of Chlorination | Reference |

| N-Oxide Activation | Oxalyl chloride, Triethylamine | 2- or 4- | researchgate.net |

| Zincke Imine Intermediate | Halogenating agents | 3- | chemrxiv.org |

Alkylation Approaches for Introduction of Butyl Chains onto Pyridine Rings

The introduction of alkyl chains onto the pyridine ring can be accomplished through various methods, including C-H activation and cross-coupling reactions. Rhodium(I)-catalyzed ortho-alkylation has been shown to be effective for pyridines and quinolines, particularly those with a substituent ortho to the nitrogen. nih.gov For functionalization at other positions, such as the 4-position, Minisci-type radical alkylation is a powerful tool, though it can sometimes lead to mixtures of regioisomers. chemrxiv.org The use of a maleate-derived blocking group has been shown to enable exquisite control for Minisci-type decarboxylative alkylation at the C-4 position. chemrxiv.org

Catalytic C-H functionalization offers a direct approach to alkylation. Ruthenium-based catalysts, for example, have been employed for the direct arylation and alkenylation of pyridines, and similar principles can be applied to alkylation. mdpi.com

Targeted Synthesis of 3-Chloro-5-(4-chloro-butyl)-pyridine

The synthesis of the specific target molecule, this compound, requires a strategy that combines methods for both chlorination and alkylation in a regioselective manner.

Exploration of Direct and Convergent Synthetic Routes

A direct synthesis of this compound is challenging due to the difficulty in controlling the simultaneous introduction of two different substituents at the 3 and 5 positions. A more feasible approach would involve either a linear or a convergent synthesis.

A linear synthesis might start with a pre-functionalized pyridine, such as 3-chloropyridine (B48278), followed by the introduction of the 4-chlorobutyl side chain. Alternatively, one could start with a pyridine bearing a suitable precursor to the 4-chlorobutyl group at the 5-position and then introduce the chloro group at the 3-position.

A convergent synthesis would involve the preparation of two key fragments that are then coupled together. For instance, a fragment containing the 3-chloropyridine moiety and another containing the 4-chlorobutyl chain could be joined via a cross-coupling reaction. While generally more efficient for complex molecules, the design of suitable reactive fragments for this specific target would be a key challenge.

Multi-Step Reaction Sequences and Optimization Protocols

A plausible multi-step synthesis of this compound could start from a readily available 3,5-disubstituted pyridine precursor. For example, a synthetic route could be envisioned starting from 3,5-lutidine (3,5-dimethylpyridine).

One potential, though not explicitly documented, synthetic pathway could involve the following conceptual steps:

Functionalization of a Precursor: Starting with a 3,5-disubstituted pyridine where one substituent is a methyl group (a precursor to the butyl chain) and the other is amenable to conversion to a chloro group.

Chain Elongation: The methyl group at the 5-position could be halogenated and then used in a chain-extension reaction, such as a Grignard reaction, to build the four-carbon chain.

Introduction of the Terminal Chloro Group: The terminal hydroxyl group of the resulting alcohol could be converted to a chloro group using a standard chlorinating agent like thionyl chloride.

Introduction of the Ring Chloro Group: The substituent at the 3-position would then need to be converted to a chloro group.

Catalytic methods would be crucial for optimizing such a multi-step synthesis. For instance, palladium-catalyzed cross-coupling reactions are widely used to form carbon-carbon bonds. A Suzuki or Negishi coupling could potentially be employed to attach the butyl chain to a 3,5-dihalopyridine precursor. google.com

Furthermore, regioselective C-H functionalization catalyzed by transition metals like rhodium or ruthenium could offer a more direct way to introduce the alkyl chain onto a 3-chloropyridine ring, although controlling the regioselectivity for the 5-position would be a significant challenge. nih.govmdpi.com

Table 2: Potential Catalytic Reactions in the Synthesis of 3-Chloro-5-alkylpyridines

| Reaction Type | Catalyst System (Example) | Purpose | Reference |

| Suzuki Coupling | Palladium catalyst | C-C bond formation to attach alkyl chain | google.com |

| C-H Alkylation | Rhodium(I) phosphine (B1218219) complex | Direct introduction of alkyl chain | nih.gov |

| C-H Arylation/Alkenylation | Ruthenium(II) complex | Functionalization of the pyridine ring | mdpi.com |

Principles of Green Chemistry in Synthetic Route Development

The development of synthetic routes for compounds such as this compound and its analogs is increasingly guided by the principles of green chemistry to minimize environmental impact and enhance safety. These principles encourage the use of methodologies that reduce waste, use less hazardous chemicals, and improve energy efficiency. For the synthesis of substituted pyridines, several green chemistry approaches have been explored and can be theoretically applied to the synthesis of the target compound. citedrive.comresearchgate.net

One of the key strategies is the use of multicomponent one-pot reactions . nih.gov These reactions allow for the synthesis of complex molecules in a single step from multiple starting materials, which reduces the number of synthetic steps, minimizes the use of solvents and purification processes, and consequently decreases waste generation. For pyridine synthesis, various multicomponent reactions, such as the Hantzsch pyridine synthesis and its variations, can be adapted to be more environmentally friendly.

The use of green catalysts is another cornerstone of green chemistry. citedrive.com Traditional pyridine synthesis often relies on stoichiometric amounts of strong acids or bases, which can be corrosive and generate significant waste. The use of solid acid catalysts, zeolites, or metal-organic frameworks can offer advantages such as easier separation from the reaction mixture, reusability, and often higher selectivity, leading to a cleaner reaction profile. For instance, iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines, offering a more sustainable alternative to other metal catalysts. rsc.org

Environmentally friendly solvents or solvent-free conditions are also crucial. researchgate.net Many organic reactions are carried out in volatile organic compounds (VOCs), which pose environmental and health risks. The use of water, supercritical fluids, or ionic liquids as alternative solvents is a key area of research in green chemistry. Furthermore, performing reactions under solvent-free conditions, for example, by grinding the reactants together, can significantly reduce the environmental footprint of a synthetic process.

The application of alternative energy sources such as microwave irradiation and ultrasonic production can also contribute to greener synthetic protocols. nih.govnih.gov Microwave-assisted synthesis often leads to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.gov This is attributed to the efficient and uniform heating of the reaction mixture. Similarly, ultrasound can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones.

A hypothetical green synthetic route for a precursor to this compound could involve a one-pot reaction of an enamine, a 1,3-dicarbonyl compound, and an ammonia (B1221849) source, catalyzed by a reusable solid acid catalyst under microwave irradiation. This approach would embody several green chemistry principles, including atom economy, use of catalysis, and energy efficiency.

Synthesis of Structural Analogs and Isomers of this compound

The synthesis of structural analogs and isomers of this compound is essential for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. These investigations involve modifying the position of the butyl chain on the pyridine ring and altering the halogenation pattern.

Preparation of Positional Isomers Pertaining to the Butyl Chain

The preparation of positional isomers of this compound, where the (4-chloro-butyl) group is attached to different positions of the 3-chloropyridine core, requires distinct synthetic strategies. The position of the butyl chain is typically dictated by the choice of starting materials and the regioselectivity of the employed reactions.

For instance, to synthesize an isomer with the butyl chain at the 2-position, one could start with 3-chloro-2-lithiopyridine, which can be generated by direct lithiation of 3-chloropyridine or through halogen-metal exchange. This organometallic intermediate can then be reacted with a suitable electrophile, such as 1-bromo-4-chlorobutane, to introduce the desired side chain.

Alternatively, a cross-coupling reaction, such as a Suzuki or Negishi coupling, could be employed. For example, 3-chloro-5-bromopyridine could be coupled with a (4-chlorobutyl)zinc or (4-chlorobutyl)boronic acid derivative in the presence of a palladium catalyst to introduce the butyl chain at the 5-position. The choice of coupling partners and reaction conditions is crucial for achieving high yields and selectivity.

The following table illustrates potential synthetic strategies for accessing different positional isomers of (4-chloro-butyl)-3-chloropyridine:

| Target Isomer | Key Intermediate | Proposed Reaction | Reagents and Conditions |

| 2-(4-chlorobutyl)-3-chloropyridine | 3-chloro-2-lithiopyridine | Nucleophilic substitution | 1-bromo-4-chlorobutane, THF, -78 °C |

| 4-(4-chlorobutyl)-3-chloropyridine | 3-chloro-4-iodopyridine | Suzuki Coupling | (4-chlorobutyl)boronic acid, Pd(PPh₃)₄, base |

| 5-(4-chlorobutyl)-3-chloropyridine | 3-chloro-5-bromopyridine | Negishi Coupling | (4-chlorobutyl)zinc chloride, Pd catalyst |

| 6-(4-chlorobutyl)-3-chloropyridine | 3-chloro-6-lithiopyridine | Nucleophilic substitution | 1-bromo-4-chlorobutane, THF, -78 °C |

This table presents hypothetical synthetic routes based on established chemical principles.

The synthesis of these isomers allows for a systematic exploration of how the spatial arrangement of the substituents influences the molecule's properties.

Investigations into Derivatives with Varied Halogenation Patterns

The synthesis of derivatives with varied halogenation patterns on the pyridine ring is another important aspect of SAR studies. This involves the selective introduction of different halogens (e.g., fluorine, bromine, iodine) at various positions of the pyridine core, as well as the synthesis of analogs with multiple halogen substituents.

Selective halogenation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. nih.gov However, several methods have been developed to achieve regioselective halogenation.

For 3-selective halogenation, methods involving Zincke imine intermediates have been reported, allowing for the introduction of halogens at the 3-position under mild conditions. chemrxiv.org Electrophilic aromatic substitution can also lead to 3-halogenation, but often requires harsh conditions. nih.gov

4-selective halogenation can be achieved through sequences involving the conversion of pyridines to N-oxides, followed by nitration at the 4-position and subsequent displacement of the nitro group with a halide. nih.gov More recently, methods using designed phosphine reagents have been developed for the selective installation of halogens at the 4-position of pyridines. nih.govchemrxiv.org

The following table outlines some potential strategies for the synthesis of derivatives with varied halogenation patterns, starting from a suitable pyridine precursor:

| Target Halogenation Pattern | Starting Material | Proposed Reaction | Reagents and Conditions |

| 3-Bromo-5-(4-chlorobutyl)pyridine | 5-(4-chlorobutyl)pyridine | Electrophilic Bromination | Br₂, strong acid |

| 3-Chloro-4-fluoro-5-(4-chlorobutyl)pyridine | 3-Chloro-5-(4-chlorobutyl)pyridine-N-oxide | Nucleophilic Fluorination | TBAF or other fluoride (B91410) source |

| 2,3-Dichloro-5-(4-chlorobutyl)pyridine | 3-Chloro-5-(4-chlorobutyl)pyridine | Directed ortho-metalation followed by chlorination | LDA, then C₂Cl₆ |

| 3-Chloro-5-(4-iodobutyl)pyridine | 3-Chloro-5-(4-hydroxybutyl)pyridine | Finkelstein Reaction | NaI, acetone |

This table presents hypothetical synthetic strategies based on known halogenation methods for pyridine rings.

By systematically varying the nature and position of the halogen substituents, it is possible to fine-tune the electronic and steric properties of the molecule, which can have a significant impact on its biological activity or material properties.

Chemical Reactivity and Transformation Studies of 3 Chloro 5 4 Chloro Butyl Pyridine

Nucleophilic Substitution Reactions at Pyridine (B92270) Ring Halogens

The chlorine atom at the 3-position of the pyridine ring is a key site for functionalization, though its reactivity is inherently lower than that of halogens at the 2- and 4-positions. This difference in reactivity is a cornerstone of pyridine chemistry.

Mechanistic Investigations and Regioselectivity Profiling

Nucleophilic aromatic substitution (SNAr) on the pyridine ring generally proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's feasibility.

For 3-halopyridines, the attack of a nucleophile at the C-3 position results in a Meisenheimer complex where the negative charge is delocalized over the carbon atoms of the ring. Crucially, the nitrogen atom cannot directly participate in the resonance stabilization of this negative charge. This is in stark contrast to substitution at the 2- and 4-positions, where the electronegative nitrogen atom can delocalize the negative charge, leading to a more stable intermediate and a faster reaction rate. Consequently, nucleophilic substitution at the 3-position is significantly less favorable and often requires more forcing reaction conditions.

The presence of the 5-(4-chloro-butyl) substituent is expected to have a modest electronic influence on the reactivity of the 3-chloro position. As an alkyl group, it is weakly electron-donating through an inductive effect. This effect slightly increases the electron density at the C-3 position, which would theoretically further decrease its susceptibility to nucleophilic attack. However, this electronic effect is generally considered minor compared to the inherent lack of resonance stabilization for C-3 substitution. Sterically, the butyl chain at the 5-position is unlikely to significantly hinder the approach of a nucleophile to the 3-position.

Influence of Reaction Conditions on Substitution Pathways

Overcoming the lower reactivity of the 3-chloro position necessitates careful selection of reaction conditions. Key factors that can influence the outcome of nucleophilic substitution reactions include:

Nucleophile Strength: Strong nucleophiles, such as alkoxides, thiolates, and amides, are generally required to effect substitution at the 3-position. Weaker nucleophiles may not react or may require harsh conditions that could lead to side reactions.

Temperature: Higher temperatures are often necessary to provide the activation energy needed to overcome the less stable transition state associated with C-3 substitution. This can sometimes lead to a switch from kinetic to thermodynamic control of the reaction products.

Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP), are typically employed. These solvents can solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion, and can also help to stabilize the charged Meisenheimer intermediate.

Catalysis: In some cases, transition metal catalysis can be employed to facilitate nucleophilic substitution on aryl chlorides, although this is more common in the context of cross-coupling reactions.

The interplay of these factors determines whether a desired substitution reaction is viable and can be optimized to achieve satisfactory yields.

Reactivity of Chlorines on the Butyl Chain

The primary alkyl chloride on the butyl chain presents a distinct reactive site governed by the principles of aliphatic nucleophilic substitution.

Intramolecular Cyclization Reactions Involving the Butyl Chain

The presence of the pyridine nitrogen and the 4-chlorobutyl side chain in the same molecule creates the potential for intramolecular cyclization reactions. The pyridine nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the C-Cl bond on the butyl chain. This would lead to the formation of a quaternary pyridinium (B92312) salt and a new fused ring system.

Specifically, an intramolecular SN2 reaction would result in the formation of a five-membered ring, leading to a 6,7-dihydro-5H-pyrrolo[1,2-a]pyridinium chloride derivative. Such cyclizations are often favored due to the entropic advantage of an intramolecular process. The feasibility of this reaction would depend on factors such as the basicity of the pyridine nitrogen and the reaction conditions. The use of a non-nucleophilic external base could facilitate the reaction by preventing protonation of the pyridine nitrogen, thus maintaining its nucleophilicity. The synthesis of indolizine (B1195054) derivatives, which share a similar fused ring system, often proceeds through the cyclization of pyridinium ylides, highlighting the propensity of such ring closures.

Cross-Coupling Reactions for Molecular Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and represent a primary avenue for the derivatization of 3-Chloro-5-(4-chloro-butyl)-pyridine. The chlorine atom on the pyridine ring, being an aryl chloride, can participate in a variety of such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl structures. For this compound, a Suzuki-Miyaura coupling would allow for the introduction of a wide range of aryl or vinyl substituents at the 3-position of the pyridine ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with the less reactive 3-chloropyridine (B48278) substrate.

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction would introduce an alkynyl group at the 3-position, providing a versatile handle for further transformations such as click chemistry or conversion to other functional groups. The reaction is typically carried out under mild conditions with an amine base.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the aryl chloride and a primary or secondary amine. This provides a direct route to 3-amino-5-(4-chloro-butyl)-pyridine derivatives. The choice of a suitable phosphine (B1218219) ligand is critical for the success of this reaction, with bulky, electron-rich ligands often being the most effective.

In all these cross-coupling reactions, the aryl chloride is generally more reactive than the primary alkyl chloride under the typical palladium-catalyzed conditions. This selectivity allows for the functionalization of the pyridine ring without affecting the chlorobutyl side chain, which could then be used for subsequent transformations.

| Reaction | Coupling Partner | Bond Formed | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 or Ar-B(OR)2 | C(sp2)-C(sp2) or C(sp2)-C(sp) | 3-Aryl-5-(4-chloro-butyl)-pyridine |

| Sonogashira | R-C≡CH | C(sp2)-C(sp) | 3-Alkynyl-5-(4-chloro-butyl)-pyridine |

| Buchwald-Hartwig | R2NH | C(sp2)-N | 3-(Dialkyl/Aryl)amino-5-(4-chloro-butyl)-pyridine |

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, widely employed for creating biaryl and aryl-heteroaryl structures. researchgate.net This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. nih.govyoutube.com For this compound, the chlorine atom on the pyridine ring is the primary site for this transformation, as aryl chlorides are viable substrates, particularly with the advent of advanced catalyst systems. nih.gov

The efficacy of the Suzuki-Miyaura reaction on chloro-heterocycles is highly dependent on the choice of palladium catalyst and, crucially, the supporting ligand. researchgate.net Modern catalyst systems often utilize electron-rich, bulky phosphine ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos), which facilitate the oxidative addition of the palladium(0) species to the relatively inert C-Cl bond. nih.gov The general mechanism proceeds through three key steps: oxidative addition of the palladium catalyst to the aryl chloride, transmetalation with the boronic acid species (activated by a base), and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst. youtube.com

Research has demonstrated that a variety of boronic acids, including those that are electron-rich, electron-deficient, or sterically hindered, can react smoothly under these conditions. nih.gov This allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the 3-position of the pyridine ring, significantly diversifying the molecular structure.

| Boronic Acid/Ester Coupling Partner | Catalyst/Ligand System (Illustrative) | Base | Expected Product |

|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 5-(4-chlorobutyl)-3-phenylpyridine |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 5-(4-chlorobutyl)-3-(4-methoxyphenyl)pyridine |

| Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | 5-(4-chlorobutyl)-3-(thiophen-2-yl)pyridine |

| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Na₂CO₃ | 5-(4-chlorobutyl)-3-vinylpyridine |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of amines. wikipedia.orgorganic-chemistry.org This reaction has become a staple in medicinal chemistry for synthesizing arylamines. researchgate.net The 3-chloro substituent on the pyridine ring of this compound serves as an electrophilic partner for this transformation.

The catalytic cycle of the Buchwald-Hartwig amination shares mechanistic similarities with other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides. Bidentate phosphine ligands like BINAP and Xantphos, as well as sterically hindered monophosphine ligands, have proven effective. wikipedia.orgresearchgate.net The reaction is typically performed in the presence of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), to facilitate the deprotonation of the amine. researchgate.netwuxiapptec.com

This methodology allows for the coupling of this compound with primary and secondary amines, anilines, and even ammonia (B1221849) equivalents, providing access to a diverse library of 3-amino-pyridine derivatives. wikipedia.orgorganic-chemistry.org

| Amine Coupling Partner | Catalyst/Ligand System (Illustrative) | Base | Expected Product |

|---|---|---|---|

| Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | 4-(5-(4-chlorobutyl)pyridin-3-yl)morpholine |

| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 5-(4-chlorobutyl)-N-phenylpyridin-3-amine |

| Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | N-benzyl-5-(4-chlorobutyl)pyridin-3-amine |

| Pyrrolidine | [PdCl(allyl)]₂ / DavePhos | LHMDS | 3-(4-chlorobutyl)-5-(pyrrolidin-1-yl)pyridine |

Negishi Coupling and Other Transition Metal-Catalyzed Transformations

The Negishi coupling is another pivotal transition metal-catalyzed reaction for C-C bond formation, involving the reaction of an organozinc reagent with an organic halide. mdpi.comnobelprize.org It is renowned for its high functional group tolerance and reactivity. The 3-chloropyridine moiety is a suitable substrate for Negishi coupling, typically employing a palladium or nickel catalyst. nobelprize.orgnih.gov The reaction mechanism is analogous to other cross-coupling processes, relying on oxidative addition, transmetalation (from zinc to palladium/nickel), and reductive elimination. nobelprize.org

Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous in certain contexts. This method can be used to introduce alkyl, vinyl, aryl, and other organic fragments at the 3-position. Beyond palladium, recent research has focused on developing more sustainable catalysts based on first-row transition metals like nickel, cobalt, and iron for Negishi and other cross-coupling reactions. rsc.orgacs.org

Other transition metal-catalyzed transformations applicable to the 3-chloropyridine structure include the Stille coupling (using organotin reagents), Hiyama coupling (organosilicon reagents), and Sonogashira coupling (terminal alkynes), each providing a unique pathway for C-C bond construction. mdpi.com

| Organozinc Reagent | Catalyst (Illustrative) | Expected Product |

|---|---|---|

| Phenylzinc chloride | Pd(PPh₃)₄ | 5-(4-chlorobutyl)-3-phenylpyridine |

| Ethylzinc bromide | NiCl₂(dppp) | 5-(4-chlorobutyl)-3-ethylpyridine |

| Vinylzinc chloride | PdCl₂(dppf) | 5-(4-chlorobutyl)-3-vinylpyridine |

| (Thiophen-2-yl)zinc chloride | Pd₂(dba)₃ / SPhos | 5-(4-chlorobutyl)-3-(thiophen-2-yl)pyridine |

Oxidation and Reduction Reactions of the Pyridine Moiety

Studies on Pyridine Ring Oxidation

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it susceptible to oxidation. abertay.ac.uk The most common transformation is the formation of a pyridine N-oxide. This is typically achieved by treating the pyridine derivative with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. abertay.ac.uk

The conversion of this compound to its corresponding N-oxide, this compound 1-oxide, significantly alters the electronic properties of the heterocyclic ring. The N-oxide group is strongly electron-withdrawing through induction but can also act as an electron-donating group via resonance. This modification activates the positions ortho and para to the nitrogen atom (C2, C4, and C6) for nucleophilic substitution and can influence the regioselectivity of other reactions.

Selective Reduction of Halogenated Pyridine Functionalities

The reduction of the pyridine ring can be accomplished through various methods, most commonly catalytic hydrogenation. abertay.ac.uk Subjecting this compound to hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) would lead to the saturation of the aromatic ring, yielding the corresponding piperidine (B6355638) derivative.

However, a significant challenge in this transformation is the potential for concurrent dehalogenation. The carbon-chlorine bonds, both on the aromatic ring and the alkyl chain, are susceptible to hydrogenolysis under typical hydrogenation conditions. Achieving selective reduction of the pyridine ring while preserving the chloro substituents requires careful selection of catalysts and reaction conditions. Alternative reducing agents, such as sodium borohydride (B1222165) in specific solvent systems or complex hydrides, may offer different selectivity profiles. abertay.ac.uk

Derivatization Strategies for Structural Modification

The structural modification of this compound can be approached through two primary avenues: reactions at the 3-chloropyridine core and transformations of the 4-chlorobutyl side chain.

The cross-coupling and amination reactions detailed previously (Suzuki, Buchwald-Hartwig, Negishi) provide a robust toolkit for modifying the pyridine ring. These methods allow for the systematic introduction of diverse substituents to build structure-activity relationships in drug discovery programs. Furthermore, the halogen at the 3-position is a key functional handle. For example, regioselective lithiation followed by quenching with an electrophile can introduce substituents at positions adjacent to the chlorine, leveraging pyridyne intermediates. nih.govchemrxiv.org

Concurrently, the primary alkyl chloride at the terminus of the butyl chain is an excellent electrophilic site for classical nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide variety of functional groups, independent of the modifications made to the pyridine ring. This dual reactivity makes the parent compound a highly valuable and versatile building block for combinatorial chemistry and the synthesis of complex target molecules.

| Nucleophile | Reagent Example | Functional Group Introduced | Expected Product Name Fragment |

|---|---|---|---|

| Azide (B81097) | Sodium azide (NaN₃) | -N₃ | 3-chloro-5-(4-azidobutyl)pyridine |

| Cyanide | Sodium cyanide (NaCN) | -CN | 5-(3-chloropyridin-5-yl)pentanenitrile |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | -OH | 4-(3-chloropyridin-5-yl)butan-1-ol |

| Thiolate | Sodium thiomethoxide (NaSMe) | -SMe | 3-chloro-5-(4-(methylthio)butyl)pyridine |

| Amine | Ammonia (NH₃) | -NH₂ | 4-(3-chloropyridin-5-yl)butan-1-amine |

| Carboxylate | Sodium acetate (B1210297) (NaOAc) | -OC(O)CH₃ | 4-(3-chloropyridin-5-yl)butyl acetate |

N-Alkylation and N-Functionalization of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a target for electrophilic attack. This reactivity allows for N-alkylation and N-functionalization, leading to the formation of pyridinium salts. These reactions are fundamental in modifying the electronic properties and steric environment of the pyridine core.

The N-alkylation of pyridine derivatives is a well-established transformation, typically proceeding via an SN2 mechanism. researchgate.net In the case of this compound, reaction with an alkyl halide (R-X) would result in the formation of a quaternary ammonium (B1175870) salt. The reaction rate and yield can be influenced by the nature of the alkylating agent and the reaction conditions, such as solvent and temperature.

| Reagent | Product | Reaction Type |

| Alkyl Halide (e.g., CH₃I) | 3-Chloro-5-(4-chloro-butyl)-1-methylpyridin-1-ium iodide | N-Alkylation |

| Benzyl Bromide | 1-Benzyl-3-chloro-5-(4-chloro-butyl)pyridin-1-ium bromide | N-Benzylation |

| Acyl Halide (e.g., Acetyl Chloride) | 1-Acetyl-3-chloro-5-(4-chloro-butyl)pyridin-1-ium chloride | N-Acylation |

This table represents predicted reactivity based on general principles of pyridine chemistry.

The introduction of a positive charge on the nitrogen atom upon N-alkylation significantly alters the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. This activation can be exploited for further synthetic transformations.

Functional Group Interconversions on the Butyl Chain

The 4-chlorobutyl side chain of this compound offers a versatile handle for a range of chemical modifications. The terminal chlorine atom is a leaving group that can be displaced by various nucleophiles, enabling the introduction of diverse functional groups. This type of reaction, a nucleophilic aliphatic substitution, is a cornerstone of synthetic organic chemistry. libretexts.org

A common and synthetically useful transformation is the conversion of the alkyl chloride to an amine. This can be achieved through several methods, including direct reaction with ammonia or a primary amine, or via the Gabriel synthesis. libretexts.org The reaction with ammonia, while straightforward, can sometimes lead to a mixture of primary, secondary, and tertiary amines due to over-alkylation. libretexts.org

To achieve more controlled synthesis of the primary amine, the azide displacement method followed by reduction is often employed. openstax.org This two-step process involves the initial reaction of the chlorobutyl group with sodium azide to form an alkyl azide, which is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). openstax.org

| Reagent(s) | Intermediate/Product | Transformation |

| 1. NaN₃2. LiAlH₄, H₂O | 4-(5-Chloropyridin-3-yl)butan-1-amine | Azide substitution followed by reduction |

| Ammonia (NH₃) | 4-(5-Chloropyridin-3-yl)butan-1-amine | Direct Amination (potential for over-alkylation) |

| Potassium Phthalimide, then H₂NNH₂ | 4-(5-Chloropyridin-3-yl)butan-1-amine | Gabriel Synthesis |

| NaCN, then reduction | 5-(5-Chloropyridin-3-yl)pentanenitrile, then 5-(5-Chloropyridin-3-yl)pentan-1-amine | Cyanide displacement and reduction (chain extension) |

This table illustrates potential synthetic pathways for modifying the chlorobutyl side chain.

These functional group interconversions on the butyl chain are crucial for the synthesis of a wide array of derivatives of this compound, allowing for the modulation of its physical and chemical properties for various applications.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 5 4 Chloro Butyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional and two-dimensional techniques provides a complete picture of the proton and carbon framework of the molecule, as well as the connectivity between atoms.

One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the chemical environment of each unique hydrogen and carbon atom in 3-Chloro-5-(4-chloro-butyl)-pyridine.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the 4-chlorobutyl side chain. The pyridine ring protons (H-2, H-4, H-6) will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The chloro-substituent at C-3 further influences these shifts. The protons on the butyl chain will appear in the upfield region (δ 1.5-3.5 ppm). The methylene (B1212753) group attached to the pyridine ring (C-1') is expected to be the most downfield of the aliphatic signals, while the methylene group bearing the chlorine atom (C-4') will also be significantly downfield due to the halogen's electron-withdrawing nature.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyridine ring will resonate at lower field (δ 120-150 ppm), with the carbons directly bonded to nitrogen (C-2, C-6) and chlorine (C-3) showing characteristic shifts. The aliphatic carbons of the butyl chain will appear at a higher field (δ 20-45 ppm). The carbon attached to the terminal chlorine (C-4') will be shifted downfield compared to the other methylene carbons in the chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 2 | CH | ~8.40 | d | ~148.5 |

| 3 | C-Cl | - | - | ~131.0 |

| 4 | CH | ~7.60 | t | ~137.5 |

| 5 | C-Alkyl | - | - | ~135.0 |

| 6 | CH | ~8.35 | d | ~147.0 |

| 1' | CH₂ | ~2.70 | t | ~32.0 |

| 2' | CH₂ | ~1.85 | m | ~30.0 |

| 3' | CH₂ | ~1.95 | m | ~28.0 |

| 4' | CH₂ | ~3.55 | t | ~44.5 |

Note: The predicted values are based on established substituent effects on pyridine and alkyl chains. Actual experimental values may vary slightly.

2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would be instrumental in confirming the sequence of the butyl chain by showing correlations between H-1'/H-2', H-2'/H-3', and H-3'/H-4'. A weak correlation might also be observed between the H-4 proton of the ring and the H-1' protons of the chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of each carbon atom that has attached protons. For instance, the proton signal at ~8.40 ppm would correlate to the carbon signal at ~148.5 ppm, assigning them as H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two to three bonds) between protons and carbons. This is vital for connecting different fragments of the molecule. Key correlations would include those from the pyridine protons (H-2, H-4, H-6) to the carbons of the butyl chain (especially C-1') and vice versa, confirming the attachment of the side chain to the C-5 position. For example, a correlation from the H-4 and H-6 protons to the C-1' carbon would definitively establish the connectivity.

Table 2: Expected Key 2D NMR Correlations for this compound.

| Experiment | Correlating Nuclei | Expected Key Cross-Peaks | Information Gained |

| COSY | ¹H ↔ ¹H | H-1' ↔ H-2' H-2' ↔ H-3' H-3' ↔ H-4' | Confirms the integrity and sequence of the butyl chain. |

| HSQC | ¹H ↔ ¹³C (¹J) | H-2 ↔ C-2 H-4 ↔ C-4 H-6 ↔ C-6 H-1' ↔ C-1' H-2' ↔ C-2' H-3' ↔ C-3' H-4' ↔ C-4' | Assigns each protonated carbon in the molecule. |

| HMBC | ¹H ↔ ¹³C (²⁻³J) | H-4 ↔ C-5, C-6, C-1' H-6 ↔ C-5, C-1' H-1' ↔ C-5, C-4, C-6, C-2' | Confirms the attachment point of the butyl chain to the pyridine ring (C-5). |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₉H₁₀Cl₂N₂), the presence of two chlorine atoms is a defining feature. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion peak will appear as a characteristic cluster of peaks. miamioh.edudocbrown.info The nominal molecular weight is 204 g/mol .

The molecular ion region will show three main peaks:

[M]⁺: (containing two ³⁵Cl atoms) at m/z 204.

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) at m/z 206.

[M+4]⁺: (containing two ³⁷Cl atoms) at m/z 208.

The relative intensities of these peaks are predictable, with the [M]⁺ to [M+2]⁺ to [M+4]⁺ ratio being approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.

Fragmentation analysis provides clues to the molecule's structure. Common fragmentation pathways for this molecule would likely involve:

Loss of a chlorine radical (•Cl): Leading to fragments at m/z 169/171.

Cleavage of the butyl chain: Alpha-cleavage (cleavage of the C1'-C2' bond) is common for alkyl-aromatic systems, which would result in a stable pyridinylmethyl cation.

Loss of HCl: Elimination of hydrogen chloride can also occur.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound.

| m/z (Isotopologue) | Predicted Fragment Ion | Fragmentation Pathway |

| 204 / 206 / 208 | [C₉H₁₀Cl₂N]⁺ | Molecular Ion (M⁺) |

| 169 / 171 | [C₉H₁₀ClN]⁺ | Loss of •Cl |

| 126 / 128 | [C₅H₃ClN-CH₂]⁺ | Alpha-cleavage of butyl chain |

| 77 | [C₄H₃Cl]⁺ | Ring fragmentation |

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint based on the functional groups present. youtube.com The spectra of this compound would be characterized by absorptions corresponding to the pyridine ring and the chlorobutyl side chain.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹ (asymmetric and symmetric stretches of the CH₂ groups).

Pyridine ring stretching (C=C and C=N): A series of characteristic bands in the 1400-1600 cm⁻¹ region.

CH₂ bending (scissoring): Around 1450 cm⁻¹.

C-Cl stretching: These vibrations are typically found in the fingerprint region, generally between 600-800 cm⁻¹. The presence of two C-Cl bonds (one aromatic, one aliphatic) may lead to multiple bands in this area.

FTIR and Raman are often complementary. Vibrations that are strong in the Raman spectrum (e.g., symmetric stretches of non-polar bonds) may be weak in the IR, and vice-versa.

Table 4: Characteristic Vibrational Frequencies for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretch | Pyridine Ring |

| 2960 - 2850 | C-H stretch | Butyl Chain (CH₂) |

| 1600 - 1450 | C=C, C=N stretch | Pyridine Ring |

| 1470 - 1440 | CH₂ bend | Butyl Chain |

| 800 - 600 | C-Cl stretch | C-Cl (Aromatic and Aliphatic) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and information about the three-dimensional arrangement of molecules in a crystal lattice. While a specific crystal structure for this compound is not available, analysis of related chloropyridine structures allows for an informed prediction of its solid-state characteristics. nih.govresearchgate.net

The packing of molecules in the crystal is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions are expected to direct the supramolecular assembly.

π-π Stacking: The electron-deficient pyridine rings are likely to engage in offset face-to-face π-π stacking interactions, a common motif in the crystal structures of aromatic compounds.

C-H···N Interactions: Hydrogen bonds involving the pyridine nitrogen as an acceptor and aromatic or aliphatic C-H groups as donors are highly probable, often linking molecules into chains or sheets. nih.gov

Halogen Bonding: The chlorine atom on the pyridine ring is electrophilic at its tip (the σ-hole) and can act as a halogen bond donor, potentially interacting with the electron-rich π-system of an adjacent pyridine ring (C-Cl···π) or the nitrogen lone pair (C-Cl···N).

van der Waals Forces: The flexible 4-chlorobutyl chain will primarily interact through weaker van der Waals forces. Its conformation will be crucial in determining how efficiently the molecules can pack together, filling space between the more rigidly interacting aromatic cores.

Conformational Analysis in Crystalline States

The conformation of this compound in the crystalline state would be determined by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, defining the three-dimensional structure of the molecule as it exists in the solid state.

The flexibility of the butyl chain arises from the rotation around the C-C single bonds. The conformations around these bonds can be described by torsion angles, with the most stable arrangements typically being anti-periplanar (180°) or gauche (±60°). In a crystalline environment, the molecule is "locked" into one of these conformations. The specific torsion angles adopted would be a compromise between minimizing intramolecular steric strain and maximizing favorable intermolecular packing interactions.

Illustrative Data for Conformational Analysis:

The following table represents a hypothetical set of key torsion angles that would define the conformation of the chlorobutyl chain in a crystalline state, based on common observations for alkyl chains in crystal structures.

| Torsion Angle | Description | Expected Value (°) |

| C4-C5-Cα-Cβ | Pyridine ring to butyl chain | ~90 |

| C5-Cα-Cβ-Cγ | First C-C bond of the chain | ±60 (gauche) or 180 (anti) |

| Cα-Cβ-Cγ-Cδ | Second C-C bond of the chain | ±60 (gauche) or 180 (anti) |

| Cβ-Cγ-Cδ-Cl | Third C-C bond of the chain | ±60 (gauche) or 180 (anti) |

Note: This table is illustrative. Actual values would need to be determined experimentally via X-ray crystallography.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a key technique for investigating the electronic transitions within a molecule. For this compound, the spectrum would be expected to show absorption bands corresponding to transitions of electrons in the pyridine ring.

The pyridine chromophore typically exhibits two main types of electronic transitions in the UV region:

π → π* Transitions: These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. For substituted pyridines, these bands often appear in the range of 200-280 nm.

n → π* Transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. This transition is often observed as a shoulder on the longer-wavelength side of the main π → π* band, typically above 270 nm.

The positions and intensities of these absorption maxima (λmax) are influenced by the substituents on the pyridine ring.

Chloro Group: As a halogen substituent, the chloro group can have a bathochromic (red shift) effect on the π → π* transitions due to its electron-donating mesomeric effect and a hypsochromic (blue shift) effect due to its electron-withdrawing inductive effect.

Alkyl Group (4-chlorobutyl): The 4-chlorobutyl group is primarily an electron-donating group through an inductive effect, which typically causes a small bathochromic shift of the absorption bands.

The solvent used for the analysis can also influence the spectrum. Polar solvents can stabilize the ground state of the nitrogen lone pair through hydrogen bonding, leading to a blue shift (hypsochromic shift) of the n → π* transition.

Illustrative Data for UV-Visible Spectroscopy:

The following table provides a hypothetical representation of UV-Visible absorption data for this compound in a common solvent like ethanol, based on data for similar chloropyridine derivatives.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Transition Assignment |

| Ethanol | ~275 | ~2,500 | π → π |

| Ethanol | ~285 (shoulder) | ~300 | n → π |

Note: This table is illustrative and represents expected values. Experimental measurement is required for actual data.

Computational Chemistry Investigations of 3 Chloro 5 4 Chloro Butyl Pyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. electrochemsci.org It is frequently employed to determine molecular geometries, electronic properties, and vibrational frequencies. For a molecule like 3-Chloro-5-(4-chloro-butyl)-pyridine, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), would provide significant insights. electrochemsci.orgscispace.com

The initial step in a computational study is geometry optimization, a process that finds the most stable three-dimensional arrangement of atoms by minimizing the molecule's energy. researchgate.netarxiv.org For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles for its ground state. The resulting optimized structure would reveal the spatial relationship between the pyridine (B92270) ring and the flexible 4-chlorobutyl side chain.

Electronic structure analysis provides information on the distribution of electrons within the molecule. A key output is the molecular electrostatic potential (ESP) map, which illustrates the charge distribution and helps identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov In this molecule, the nitrogen atom of the pyridine ring is expected to be an electron-rich site, while the regions around the hydrogen atoms and the carbon atoms bonded to chlorine would be relatively electron-poor.

Table 1: Predicted Geometrical and Electronic Parameters from DFT Calculations

| Parameter | Description | Predicted Value/Observation |

|---|---|---|

| C-N-C Bond Angle (in ring) | The bond angle involving the nitrogen atom within the pyridine ring. | ~117-119° |

| C-Cl Bond Length (ring) | The distance between the carbon atom at position 3 and the chlorine atom. | ~1.74 Å |

| C-C Bond Length (butyl chain) | The average distance between carbon atoms in the alkyl side chain. | ~1.53 Å |

| Dipole Moment | A measure of the overall polarity of the molecule. | A non-zero value indicating polarity, influenced by the two chlorine atoms and the nitrogen atom. |

| ESP Minimum | The most electron-rich region, indicating a site for electrophilic attack. | Located near the nitrogen atom of the pyridine ring. |

| ESP Maximum | The most electron-poor region, indicating a site for nucleophilic attack. | Located around the hydrogen atoms and carbon atoms attached to chlorine. |

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations on similar substituted pyridine molecules.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. numberanalytics.comacs.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. numberanalytics.comacs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com DFT calculations can precisely determine the energies of these orbitals and map their distribution across the molecule. scispace.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may be distributed across the ring and the electron-withdrawing chloro substituents.

Table 2: Illustrative Frontier Molecular Orbital Parameters

| Parameter | Energy (eV) | Implication for Reactivity |

|---|---|---|

| EHOMO | -6.8 | Represents the molecule's ability to donate electrons (nucleophilicity). |

| ELUMO | -1.2 | Represents the molecule's ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | 5.6 | Indicates high kinetic stability and relatively low reactivity. |

Note: Energy values are hypothetical examples to illustrate the concept.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, providing insights into transition states and reaction energy profiles that are often difficult to study experimentally. rsc.orgacs.org Using methods like DFT, chemists can map the entire potential energy surface of a reaction. rsc.org This involves identifying the structures and energies of reactants, intermediates, transition states, and products.

For this compound, a potential reaction for study could be the nucleophilic substitution at the terminal carbon of the butyl chain. Computational analysis would help determine the activation energy barrier for this process, thereby predicting the reaction rate and feasibility. rsc.org Such studies can also compare different possible pathways, for instance, whether a reaction proceeds via an SN1 or SN2 mechanism. Although specific studies on this compound are not documented, the methodology is well-established for analyzing reactions involving chloroalkanes and heterocyclic systems. rsc.orgresearchgate.net

Theoretical Quantitative Structure-Activity Relationship (QSAR) Studies on Structural Features

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comnih.gov This is achieved by correlating calculated molecular descriptors with experimentally measured activity. These descriptors can be steric, electronic, or hydrophobic in nature.

A theoretical QSAR study of this compound would begin with the calculation of various molecular descriptors derived from its optimized geometry. These descriptors quantify different aspects of the molecule's physicochemical properties. The resulting QSAR model could then be used to predict the activity of other, similar pyridine derivatives and guide the design of new compounds with potentially enhanced biological effects. nih.govmdpi.com

Table 3: Key Molecular Descriptors for QSAR Analysis

| Descriptor | Definition | Relevance |

|---|---|---|

| LogP | Octanol-water partition coefficient, a measure of hydrophobicity. | Influences membrane permeability and transport to a biological target. |

| Molar Refractivity (MR) | A measure of the molecule's volume and polarizability. | Relates to steric interactions and binding at a receptor site. |

| Dipole Moment | Measure of molecular polarity. | Important for dipole-dipole interactions in a binding pocket. |

| HOMO/LUMO Energies | Energies of the frontier molecular orbitals. | Correlate with the molecule's ability to participate in charge-transfer interactions. |

| Surface Area/Volume | Total surface area and volume of the molecule. | Crucial for understanding steric fit with a biological target. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. rsc.orgprinceton.edu For a molecule with a flexible side chain like this compound, MD simulations are particularly valuable for exploring its conformational landscape. semanticscholar.orgrsc.org

An MD simulation would model the interactions between the atoms of the molecule and, if applicable, a solvent environment, using a force field (like AMBER, CHARMM, or OPLS-AA) to describe the forces. rsc.orgpysimm.org The simulation generates a trajectory that shows how the molecule's shape, particularly the orientation of the 4-chlorobutyl chain, changes over nanoseconds or microseconds. Analysis of this trajectory can identify the most stable (lowest energy) conformations and the frequency of transitions between different conformations. This provides a dynamic picture of the molecule's behavior, which is crucial for understanding how it might interact with a biological receptor or other molecules. semanticscholar.orgrsc.orgacs.org

Applications of 3 Chloro 5 4 Chloro Butyl Pyridine As a Synthetic Intermediate and Building Block

A Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The structural framework of 3-Chloro-5-(4-chlorobutyl)-pyridine provides a versatile platform for the construction of intricate heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Construction of Fused Pyridine (B92270) Derivatives

The presence of reactive sites on both the pyridine ring and the alkyl chain of 3-Chloro-5-(4-chlorobutyl)-pyridine makes it a valuable precursor for the synthesis of fused pyridine derivatives. Intramolecular cyclization reactions, facilitated by the strategic positioning of the chloro substituents, can lead to the formation of novel bicyclic and polycyclic aromatic systems. For instance, under suitable reaction conditions, the chlorobutyl chain can undergo cyclization to form a new ring fused to the pyridine core, yielding derivatives such as tetrahydroquinolines. The specific reaction pathways and resulting products are dependent on the chosen reagents and reaction conditions, offering a pathway to a diverse library of fused pyridine compounds.

While direct examples of using 3-Chloro-5-(4-chlorobutyl)-pyridine for the synthesis of fused pyridine derivatives are not extensively documented in publicly available literature, the principles of intramolecular cyclization of similar haloalkyl-substituted pyridines are well-established. These reactions often proceed via nucleophilic substitution, where a nucleophile, either internal or external, displaces one of the chloride ions, initiating the ring-forming process. The other chloro group can then be further functionalized to introduce additional complexity.

Incorporation into Multidentate Ligand Systems for Catalysis Research

The nitrogen atom of the pyridine ring and the potential for functionalization of the chloro groups make 3-Chloro-5-(4-chlorobutyl)-pyridine an attractive building block for the synthesis of multidentate ligands. These ligands, capable of binding to a metal center through multiple coordination sites, are crucial in the development of catalysts for a wide range of organic transformations.

By reacting 3-Chloro-5-(4-chlorobutyl)-pyridine with appropriate nucleophiles, various donor atoms can be introduced, leading to the formation of bidentate, tridentate, or even higher-denticity ligands. For example, reaction with amines or phosphines can introduce additional nitrogen or phosphorus donor sites. The resulting multidentate ligands can then be complexed with various transition metals to form catalysts with specific steric and electronic properties, tailored for applications in areas such as cross-coupling reactions, hydrogenation, and polymerization. The catalytic activity of such metal complexes is highly dependent on the nature of the ligand and the metal center. rsc.org

A Precursor for Advanced Organic Materials

The unique molecular structure of 3-Chloro-5-(4-chlorobutyl)-pyridine also positions it as a valuable precursor for the creation of advanced organic materials with tailored properties.

Synthesis of Molecular Frameworks and Supramolecular Assemblies

The ability of 3-Chloro-5-(4-chlorobutyl)-pyridine to act as a ditopic or tritopic linker makes it a candidate for the construction of porous organic frameworks, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). mdpi.comnih.gov These materials are characterized by their high surface areas and ordered porous structures, making them suitable for applications in gas storage, separation, and catalysis.

The synthesis of such frameworks would involve the reaction of 3-Chloro-5-(4-chlorobutyl)-pyridine with other multitopic building blocks, leading to the formation of extended, crystalline networks. The pyridine nitrogen can coordinate to metal ions in MOFs, while the chloro groups can participate in covalent bond formation in COFs. The length and flexibility of the chlorobutyl chain can influence the pore size and topology of the resulting framework.

Development of Novel Functional Polymers and Composites

The reactivity of the chloro groups in 3-Chloro-5-(4-chlorobutyl)-pyridine allows for its incorporation into polymer chains, leading to the development of novel functional polymers. Through polymerization reactions, such as polycondensation or cross-linking, this compound can be used to introduce pyridine moieties and reactive chloroalkyl groups into the polymer backbone or as pendant groups.

The resulting polymers could exhibit interesting properties, such as thermal stability, conductivity, and the ability to coordinate with metal ions. These properties could be exploited in various applications, including the development of membranes, sensors, and catalytic materials. For instance, polymers containing the 3-chloro-5-alkylpyridine unit could be used as supports for catalysts or as materials for the selective binding of metal ions.

Utility in Fragment-Based Drug Discovery Scaffolds for Chemical Elaboration

In the field of drug discovery, fragment-based approaches have gained significant traction. This strategy involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then elaborated or linked together to generate more potent lead compounds.

The 3-chloro-5-alkylpyridine scaffold, present in 3-Chloro-5-(4-chlorobutyl)-pyridine, represents a valuable starting point for fragment-based drug discovery. nih.gov The pyridine ring is a common motif in many approved drugs, and the chloro and alkyl substituents provide vectors for chemical modification. By systematically modifying the butyl chain and the chloro position on the pyridine ring, a library of fragments can be generated for screening against various therapeutic targets. The identified hits can then be optimized by growing the fragment into the binding pocket or by linking it with other fragments, guided by structural information of the target protein. This approach allows for the efficient exploration of chemical space and the development of novel drug candidates. nih.govchemrxiv.org

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the use of 3-Chloro-5-(4-chloro-butyl)-pyridine as a synthetic intermediate for the design and synthesis of chemically diverse analogs for structure-property relationship (SPR) investigations.

Consequently, it is not possible to provide an article with detailed research findings or data tables on this specific topic as per the request.

Future Research Directions for 3 Chloro 5 4 Chloro Butyl Pyridine

Development of Novel and Sustainable Synthetic Routes

The industrial viability and accessibility of 3-Chloro-5-(4-chloro-butyl)-pyridine for broader applications hinge on the development of efficient, cost-effective, and environmentally benign synthetic methodologies. While classical methods for pyridine (B92270) synthesis, such as the Chichibabin reaction or condensations involving 1,5-dicarbonyl compounds, are established, they often suffer from harsh reaction conditions, low atom economy, and the generation of significant waste. beilstein-journals.org Future research should focus on modern synthetic strategies that address these limitations.

Key areas for investigation include:

Flow Chemistry and Microreactor Technology: The use of continuous flow systems can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability. nih.gov Developing a flow-based synthesis for this compound could mitigate hazards associated with exothermic reactions and allow for safer handling of reactive intermediates.

Biocatalysis: The use of enzymes for the synthesis of pyridine derivatives is a growing field. Future work could explore engineered enzymes for the selective chlorination or alkylation of pyridine precursors under mild, aqueous conditions, representing a significant step towards a green synthesis.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Late-Stage C-H Alkylation | Increased atom economy, reduced step count. | Development of selective catalysts for C5 alkylation of 3-chloropyridine (B48278). |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions in a continuous flow reactor. |

| Biocatalysis | Environmentally benign, high selectivity. | Enzyme screening and engineering for pyridine functionalization. |

| Novel Cyclization Strategies | Access to diverse analogues from simple precursors. | Cobalt-catalysed cyclotrimerisation of alkynes and nitriles to form the pyridine core. beilstein-journals.org |

Exploration of Undiscovered Reactivity Patterns and Selectivities

The presence of two distinct carbon-chlorine bonds in this compound—one on the sp²-hybridized aromatic ring and one on the sp³-hybridized alkyl chain—offers a rich landscape for exploring selective chemical transformations. The electronic differences between these two sites suggest that orthogonal reactivity should be achievable, allowing for stepwise and site-specific modifications.

Future research should systematically investigate:

Orthogonal Functionalization: The development of reaction conditions that allow for the selective substitution of the alkyl chloride without affecting the aryl chloride, and vice versa. This could be achieved by leveraging the different mechanisms of nucleophilic substitution (SNAr for the aryl chloride vs. SN1/SN2 for the alkyl chloride) or by employing chemoselective catalysts.

Pyridyne Intermediates: The generation of a 3,4-pyridyne intermediate from the 3-chloro position could open pathways to novel difunctionalized pyridine derivatives. nih.gov Trapping this highly reactive intermediate with various nucleophiles and dienophiles would grant access to a wide array of complex molecular architectures previously inaccessible.

Metal-Halogen Exchange: Selective metal-halogen exchange at either the aryl or alkyl position using organolithium or Grignard reagents at controlled temperatures could generate specific organometallic intermediates, which can then be trapped with a variety of electrophiles.

| Reaction Site | Potential Transformation | Required Conditions / Reagents | Potential Products |

| Alkyl C-Cl Bond | Nucleophilic Substitution (SN2) | Azides, cyanides, amines, thiols | 5-(4-azidobutyl)-, 5-(4-cyanobutyl)- derivatives |

| Aryl C-Cl Bond | Nucleophilic Aromatic Substitution (SNAr) | Alkoxides, amines at high temperature | 3-alkoxy-, 3-amino- derivatives |

| Aryl C-Cl Bond | Pyridyne Formation | Strong base (e.g., LDA) followed by trapping | 3,4-disubstituted pyridine derivatives nih.gov |

| Pyridine Nitrogen | N-Oxidation / N-Alkylation | m-CPBA / Alkyl halides | Pyridine N-oxides / Quaternary pyridinium (B92312) salts |

Advanced Catalytic Transformations and Asymmetric Synthesis Methodologies

Transition-metal catalysis has become an indispensable tool for the functionalization of haloarenes. acs.org Applying these powerful methods to this compound could unlock a vast chemical space of novel derivatives.

Key research avenues include:

Cross-Coupling Reactions: Systematically exploring a range of palladium-, nickel-, and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck) at the 3-chloro position. acs.org This would enable the introduction of diverse substituents, including aryl, alkynyl, amino, and vinyl groups, providing rapid access to libraries of analogues for various applications.

Asymmetric Synthesis: While the parent molecule is achiral, its derivatives can possess stereogenic centers. Future research could focus on the catalytic asymmetric transformation of derivatives of this compound. For instance, a derivative where the butyl chain contains a double bond could undergo asymmetric hydrogenation or epoxidation. acs.org Alternatively, developing catalytic methods for the enantioselective functionalization of a prochiral derivative could lead to valuable chiral building blocks. nih.govnih.govmanchester.ac.uk

C-H/C-Cl Annulation: Developing catalytic protocols that involve the simultaneous activation of the C-Cl bond and a neighboring C-H bond to construct fused ring systems. Such strategies would be valuable for the synthesis of novel polycyclic nitrogen heterocycles.

| Catalytic Reaction | Catalyst System (Example) | Potential Substituent at C3 |

| Suzuki Coupling | Pd(OAc)₂, SPhos | Aryl, Heteroaryl |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP | Primary/Secondary Amines |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Terminal Alkynes |

| Heck Coupling | Pd(OAc)₂, P(o-tol)₃ | Alkenes |

Integration into Supramolecular Chemistry and Nanomaterials Research

The structural features of this compound make it an attractive candidate as a building block (tecton) in supramolecular chemistry and as a ligand in materials science.

Future explorations in this area could involve:

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom is a classic Lewis basic site capable of coordinating to a wide range of metal ions. This property can be exploited to construct discrete coordination complexes, coordination polymers, and porous MOFs. The chloro-substituents could serve as secondary functional sites for post-synthetic modification of the resulting frameworks.

Self-Assembly and Liquid Crystals: The elongated shape of the molecule, particularly after further functionalization of the chloro groups, could impart liquid crystalline properties. Research into how modifications to the butyl chain and the pyridine ring influence self-assembly into ordered supramolecular structures is a promising avenue.

Functionalization of Nanomaterials: The molecule can be used as a surface ligand to functionalize nanoparticles (e.g., gold, quantum dots). The pyridine nitrogen can anchor the molecule to the nanoparticle surface, while the terminal chlorobutyl group provides a reactive handle for further conjugation, for instance, with biomolecules or polymers.

Application in Chemical Probe Design for Target Engagement Studies

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The bifunctional nature of this compound makes it an intriguing starting point for the design of novel chemical probes.

Future research should focus on: